![molecular formula C15H17N3O3 B6629469 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6629469.png)
2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid
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Overview
Description
2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid, also known as PAPP, is a synthetic compound that has gained attention for its potential use in scientific research.
Mechanism of Action
2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid works by binding to specific targets in the body, such as enzymes or ion channels, and modulating their activity. For example, 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid inhibits the activity of cyclooxygenase-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This results in decreased inflammation and pain. 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid also modulates the activity of ion channels in the brain, which can affect neuronal excitability and neurotransmitter release.
Biochemical and physiological effects:
2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid has been shown to have a number of biochemical and physiological effects, depending on the target it binds to. For example, 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid inhibits the activity of cyclooxygenase-2, which results in decreased production of prostaglandins and other inflammatory mediators. 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid also modulates the activity of ion channels in the brain, which can affect neuronal excitability and neurotransmitter release. These effects can have a wide range of physiological consequences, such as decreased pain and inflammation, or improved cognitive function.
Advantages and Limitations for Lab Experiments
2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid has several advantages for lab experiments, including its high purity, stability, and specificity for certain targets. However, 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid also has some limitations, such as its relatively high cost and limited availability. Additionally, 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid. One area of interest is the development of more potent and selective inhibitors of specific targets, such as cyclooxygenase-2 or ion channels. Another direction is the investigation of 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid's potential use in treating other diseases, such as cardiovascular disease or metabolic disorders. Finally, there is interest in exploring the potential of 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid as a tool for studying the function of specific targets in the body, such as ion channels or enzymes.
Synthesis Methods
2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid can be synthesized through a series of chemical reactions, starting with the condensation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with piperidine-4-carboxylic acid. The resulting intermediate is then treated with acetic anhydride to yield 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. 2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid has also been found to modulate the activity of ion channels in the brain, suggesting a potential role in the treatment of neurological disorders.
properties
IUPAC Name |
2-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(20)9-11-4-7-17(8-5-11)15(21)12-10-16-18-6-2-1-3-13(12)18/h1-3,6,10-11H,4-5,7-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBENMPYOVLBKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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